molecular formula C15H18OS B13083466 (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol

Cat. No.: B13083466
M. Wt: 246.4 g/mol
InChI Key: RAHNSYGSIUWYOU-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol is a compound with the molecular formula C15H18OS and a molecular weight of 246.4 g/mol . It is a research chemical primarily used in pharmaceutical testing and other scientific research applications . The compound features a thiophene ring substituted with a tert-butyl group and a phenylmethanol moiety, making it a unique structure in the field of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol typically involves the reaction of 4-tert-butylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the phenylmethanol moiety can form hydrogen bonds with various biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol is unique due to its combination of a thiophene ring and a phenylmethanol moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

(4-tert-butylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3

InChI Key

RAHNSYGSIUWYOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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